molecular formula C18H18N2O2 B175089 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde CAS No. 10159-39-4

4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

Cat. No. B175089
CAS RN: 10159-39-4
M. Wt: 294.3 g/mol
InChI Key: FZUIYMOPBHBVJH-UHFFFAOYSA-N
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Description

“4,4’-(Piperazine-1,4-diyl)dibenzaldehyde” is a derivative of dibenzaldehyde with a piperazine (1,4-diazacyclohexane) linker connecting two benzaldehyde groups . It has a molecular formula of C18H18N2O2, an average mass of 294.348 Da, and a monoisotopic mass of 294.136841 Da .


Molecular Structure Analysis

The molecular structure of “4,4’-(Piperazine-1,4-diyl)dibenzaldehyde” comprises a piperazine ring, which is a six-membered ring with two nitrogen atoms, connected to two benzaldehyde groups . The nitrogen atoms in the piperazine ring could potentially act as coordination sites for metal ions .


Physical And Chemical Properties Analysis

“4,4’-(Piperazine-1,4-diyl)dibenzaldehyde” has a molecular weight of 294.35 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources I have.

Scientific Research Applications

Hybrid Molecule Synthesis

A novel series of bis(1,4-dihydropyridine-3,5-dicarbonitrile), bis(decahydroacridine), bis(tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridin), and bis(tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione) derivatives linked to piperazine core via phenoxyethanone linkages were prepared. This process was achieved via a Hantzsch-like reaction of the ((piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(oxy))dibenzaldehydes with active methylene containing reagents (Salem et al., 2022).

Visible-Light-Driven Synthesis

A visible-light-promoted decarboxylative annulation protocol was developed, facilitating the synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. This method utilized an iridium-based complex and carbazolyl dicyanobenzene 4CzIPN as photocatalysts to efficiently perform the transformation under mild conditions (Gueret et al., 2020).

Antimicrobial Activity

The synthesized compound 2,2'-(piperazine-1,4-diyl)bis(N'-((E)-5-chloro-2-hydroxybenzylidene)acetohydrazide) demonstrated antibacterial and antifungal activity. The structure was optimized using density functional theory (DFT), and its physical and chemical properties were investigated (Muhammet, 2023).

Synthesis and Properties

A method was developed for synthesizing 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone]. The molecular structure of its hydrolysis products was established through X-ray diffraction analysis (Sayapin et al., 2016).

Preparation and Characterization

Two new bis-Schiff bases containing a piperazine ring were prepared, showing good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2018).

Aggregation-Induced Emission Features

The E/Z isomers of hexaphenyl-1,3-butadiene (HPB) derivative containing dialdehyde groups showed significant differences in aggregation-induced emission (AIE) or aggregation-enhancement emission (AEE) behavior, thermostability, and mechanochromic performance (Zhang et al., 2016).

Synthesis of Piperazines and Morpholines

SnAP reagents were introduced for transforming aldehydes into N-unprotected piperazines and morpholines. This approach provided mono- and disubstituted N-heterocycles in a single step, compatible with various types of aldehydes (Luescher et al., 2014).

properties

IUPAC Name

4-[4-(4-formylphenyl)piperazin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-8,13-14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUIYMOPBHBVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388302
Record name 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10159-39-4
Record name 10159-39-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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